molecular formula C8H14ClN3O B1430517 2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride CAS No. 1461709-00-1

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride

Cat. No.: B1430517
CAS No.: 1461709-00-1
M. Wt: 203.67 g/mol
InChI Key: WIPSHHBMHWZJQN-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride is a chemical compound that features a 1,2,4-oxadiazole ring attached to an azepane ring, with a hydrochloride salt form.

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that the compound may interact with targets related to these biological processes.

Mode of Action

Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could influence their interaction with biological targets.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways related to bacterial, viral, and leishmanial infections.

Result of Action

Based on the known anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may exert its effects by inhibiting the growth of bacteria, viruses, and leishmania.

Biochemical Analysis

Biochemical Properties

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, modulating their activity and affecting downstream signaling pathways. Additionally, it can bind to specific receptors, altering their conformation and impacting signal transduction processes. The nature of these interactions is often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their function. For instance, it may act as an inhibitor for certain proteases, preventing substrate cleavage and subsequent downstream effects. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating a dosage-dependent response that must be carefully monitored in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting overall cellular metabolism. Additionally, it may alter the levels of key metabolites, impacting cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported across cell membranes via specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-oxadiazol-3-yl)azepane hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the azepane ring. One common method involves the reaction of an amidoxime with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The azepane ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the attached functional groups.

    Azepane derivatives: Compounds with the azepane ring but different substituents.

Uniqueness

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride is unique due to the combination of the oxadiazole and azepane rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

3-(azepan-2-yl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-2-4-7(9-5-3-1)8-10-6-12-11-8;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPSHHBMHWZJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=NOC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride
Reactant of Route 2
2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride
Reactant of Route 3
2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride
Reactant of Route 4
2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride
Reactant of Route 5
2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride
Reactant of Route 6
2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride

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